molecular formula C9H9N2NaO6S2 B6207603 sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate CAS No. 2751620-02-5

sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate

Cat. No.: B6207603
CAS No.: 2751620-02-5
M. Wt: 328.3
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Description

Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate: is a chemical compound with a complex structure that includes a nitrophenyl group, a carbamoyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrophenyl chloroformate with different amines in the presence of a base such as triethylamine in tetrahydrofuran at temperatures ranging from 10°C to 40°C . This reaction forms the carbamate intermediate, which is then further reacted with ethyl sulfanyl sulfonate under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Carbamate derivatives with different functional groups.

Scientific Research Applications

Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The carbamoyl group can form hydrogen bonds with target molecules, while the sulfanyl group can participate in redox reactions, modulating the activity of the target.

Comparison with Similar Compounds

    Sodium ({2-[(4-aminophenyl)carbamoyl]ethyl}sulfanyl)sulfonate: Similar structure but with an aminophenyl group instead of a nitrophenyl group.

    Sodium ({2-[(4-methylphenyl)carbamoyl]ethyl}sulfanyl)sulfonate: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

Uniqueness: Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron-withdrawing groups are beneficial, such as in the development of biochemical probes or specialty chemicals.

Properties

CAS No.

2751620-02-5

Molecular Formula

C9H9N2NaO6S2

Molecular Weight

328.3

Purity

95

Origin of Product

United States

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